molecular formula C8H16N2O3S B2942046 1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine CAS No. 1376280-88-4

1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine

Cat. No. B2942046
CAS RN: 1376280-88-4
M. Wt: 220.29
InChI Key: KONUKKZPOYOKNK-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . They can undergo various chemical reactions, including oxidation, reduction, and functional group transformations .


Physical And Chemical Properties Analysis

Pyrrolidine is a liquid at room temperature with a strong ammonia-like odor . It’s highly flammable and can cause severe skin burns and eye damage .

Scientific Research Applications

Synthesis and Chemical Modification

  • Antiproliferative Activities and PI3K Inhibition: A study by Xiao-meng Wang et al. (2015) explored the modification of a similar compound by replacing the acetamide group with an alkylurea moiety, revealing potent antiproliferative activities against human cancer cell lines and inhibitory activity against PI3Ks and mTOR, suggesting potential as effective anticancer agents with low toxicity (Wang et al., 2015).
  • Rhodium-Catalyzed Synthesis: R. Ran et al. (2014) reported the synthesis of biologically interesting compounds like 3-pyrrolin-2-ones through a novel rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazole with ketene silyl acetal, showcasing a method for creating valuable chemical entities (Ran et al., 2014).

Biological Applications

  • Antifungal Activity: Krzysztof Szafrański et al. (2017) synthesized novel derivatives with a pyridine-3-sulfonamide scaffold showing significant antifungal activity, especially against Candida albicans, highlighting the chemical framework's potential in developing new antifungal agents (Szafrański et al., 2017).
  • Antibacterial Evaluation: A study by H. Jeon et al. (2007) described the synthesis of 1beta-methylcarbapenems with substituted sulfonamide moieties, showing potent antibacterial activity, thus underscoring the utility of such compounds in antibiotic development (Jeon et al., 2007).

Environmental and Pharmacokinetic Studies

  • Degradation in Soil: Research on the degradation of similar sulfonylurea herbicides in soil underlines the environmental fate of these compounds, providing insights into their breakdown and the impact on agricultural practices (Morrica et al., 2001).

Antioxidant and Antitumor Agents

  • Design and Synthesis for Antioxidant Activity: M. A. Aziz et al. (2021) designed indole-based heterocycles to explore their activities as antioxidants, demonstrating the compound's framework's potential in creating effective antioxidant agents (Aziz et al., 2021).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological target . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Pyrrolidine is highly flammable and can cause severe skin burns and eye damage . It’s harmful if swallowed or inhaled . Therefore, it should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future of pyrrolidine research lies in the design of new pyrrolidine compounds with different biological profiles . This will involve further exploration of the synthetic strategies and structure-activity relationships of pyrrolidine derivatives .

properties

IUPAC Name

1-(3-methoxyazetidin-1-yl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-13-8-6-10(7-8)14(11,12)9-4-2-3-5-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONUKKZPOYOKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine

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